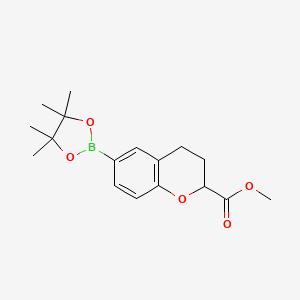

2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves several key steps, including alkylation, coupling reactions, and the use of boronic acid esters. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate demonstrates the incorporation of boronic acid moiety through alkylation as a crucial step (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of compounds containing boronic acid pinacol esters is characterized by their boron-containing functional groups, which significantly influence their reactivity and applications in synthesis. The study of their molecular and crystal structures, such as in substituted 2-aminobenzo[b]pyrans, helps in understanding their chemical behavior and potential applications (Shestopalov et al., 2003).

Chemical Reactions and Properties

Boronic acid pinacol esters participate in a wide range of chemical reactions, including Suzuki couplings, which are pivotal in constructing complex molecules. The improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester illustrates the utility of these compounds in coupling reactions, showcasing their role in synthesizing biologically relevant compounds (Mullens, 2009).

Physical Properties Analysis

The physical properties of boronic acid pinacol esters, such as solubility, stability, and crystallinity, are essential for their practical applications in synthesis and material science. The analysis and optimization of these properties enable the efficient use of these compounds in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including reactivity patterns, functional group transformations, and interaction with different reagents, are crucial for their application in organic synthesis. For example, the chemoselective benzylation of aldehydes using Lewis base activated boronate nucleophiles highlights the versatility and reactivity of boronic esters in synthetic chemistry (Hollerbach & Barker, 2018).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is utilized in asymmetric synthesis through rhodium-catalyzed additions, demonstrating high levels of enantiospecificity. This process is essential for producing enantiomerically enriched compounds, such as β,γ-diaryl-substituted γ-butyrolactones, which are significant in medicinal chemistry for their potential biological activities. The use of pinacol boronic ester derivatives directly in these reactions highlights their importance in facilitating complex organic syntheses (Chang Zhang & J. Yun, 2013).

Polymer Science

In the field of polymer science, this compound plays a crucial role in the synthesis of π-conjugated polymers with boronic acid (ester) moieties. The Suzuki-Miyaura coupling polymerization technique is employed to create high-molecular-weight polymers, which can further undergo modifications for various applications in materials science, including electronics and photonics. This illustrates the compound's versatility in enabling the construction of advanced polymeric materials with tailored properties (Masataka Nojima et al., 2016).

Stereoselective Organic Transformations

The compound is also key in stereoselective organic transformations, enabling the synthesis of vinyl iodides from vinylboronate pinacol esters. Such transformations are pivotal in the creation of compounds with defined stereochemistry, which is crucial in drug development and synthesis of biologically active molecules (S. Stewart & A. Whiting, 1995).

Cross-Coupling Reactions

Additionally, this boronic ester is instrumental in cross-coupling reactions, facilitating the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters. This method showcases the compound's utility in efficiently linking boronic acid derivatives to produce compounds of interest in organic and medicinal chemistry (Xinjian Li et al., 2014).

Analytical Challenges and Solutions

In analytical chemistry, the stability and solubility of pinacolboronate esters pose significant challenges. Innovative analytical methodologies have been developed to stabilize and adequately solubilize these compounds for purity analysis, highlighting the intricate nature of working with boronic ester derivatives in pharmaceutical and chemical research (Q. Zhong et al., 2012).

Mechanism of Action

Target of Action

Boronic esters are generally known to be involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .

Mode of Action

The compound Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-carboxylate interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, the boronic ester) transfers its organic group to a transition metal, such as palladium . This forms a new metal-carbon bond, which is a crucial step in carbon-carbon bond-forming reactions .

Biochemical Pathways

The compound 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Pharmacokinetics

Boronic esters are generally known to be relatively stable and readily prepared , which suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of the action of this compound are dependent on the specific reaction in which it is involved. In the context of the Suzuki-Miyaura cross-coupling reaction, the result of its action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-carboxylate can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.

Future Directions

properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVBWTVGGULEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)